molecular formula C10H13NO B14486916 (3-Ethoxycyclohex-2-en-1-ylidene)acetonitrile CAS No. 64982-50-9

(3-Ethoxycyclohex-2-en-1-ylidene)acetonitrile

Cat. No.: B14486916
CAS No.: 64982-50-9
M. Wt: 163.22 g/mol
InChI Key: GTRVYSRIRWJDGP-UHFFFAOYSA-N
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Description

(3-Ethoxycyclohex-2-en-1-ylidene)acetonitrile is an organic compound with a unique structure that combines an ethoxy group, a cyclohexene ring, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxycyclohex-2-en-1-ylidene)acetonitrile typically involves the reaction of 3-ethoxycyclohex-2-en-1-one with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: (3-Ethoxycyclohex-2-en-1-ylidene)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-Ethoxycyclohex-2-en-1-ylidene)acetonitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Ethoxycyclohex-2-en-1-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the ethoxy group, the cyclohexene ring, and the nitrile group, which can participate in various chemical reactions. These interactions can lead to the formation of new compounds with potential biological activity.

Comparison with Similar Compounds

    3-Ethoxy-2-cyclohexen-1-one: Shares the ethoxy and cyclohexene structure but lacks the acetonitrile group.

    3-Phenylcyclohex-2-en-1-one: Contains a phenyl group instead of an ethoxy group.

Uniqueness: (3-Ethoxycyclohex-2-en-1-ylidene)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct reactivity and potential applications compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

64982-50-9

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-(3-ethoxycyclohex-2-en-1-ylidene)acetonitrile

InChI

InChI=1S/C10H13NO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h6,8H,2-5H2,1H3

InChI Key

GTRVYSRIRWJDGP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC#N)CCC1

Origin of Product

United States

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